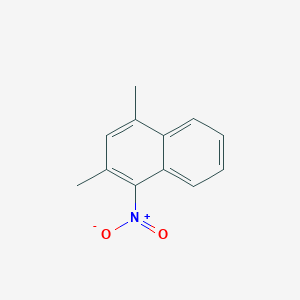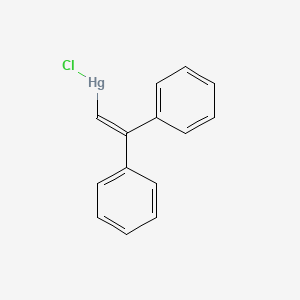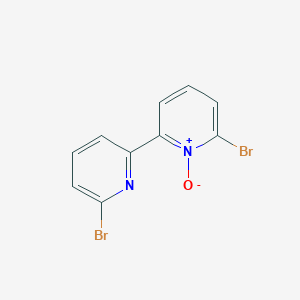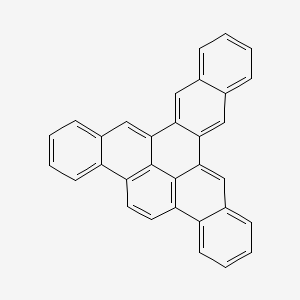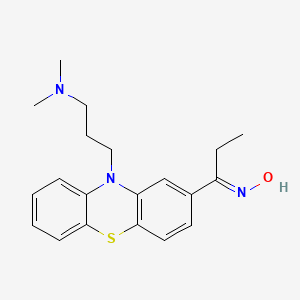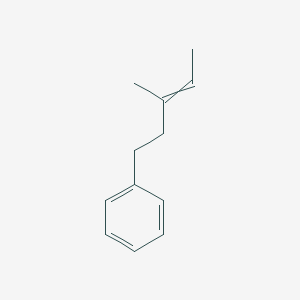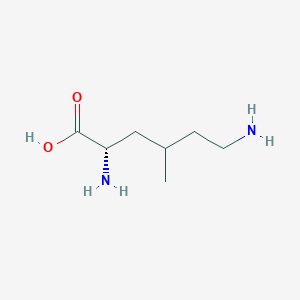
4-Methyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-L-lysine is a derivative of the essential amino acid L-lysine, characterized by the addition of a methyl group at the fourth position of the lysine molecule. This modification alters the chemical properties and biological functions of the compound, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation of L-lysine using formaldehyde and sodium cyanoborohydride. This process selectively targets the ε-amino group of lysine, resulting in the formation of this compound . Another approach involves the use of malonate derivatives and dibromobutane to produce key intermediates, which are then modified to introduce the methyl group at the desired position .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale chemical synthesis, utilizing the aforementioned methods. The process involves optimizing reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product .
化学反应分析
Types of Reactions: 4-Methyl-L-lysine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with glyoxal and methylglyoxal to form advanced glycation end-products (AGEs) such as Nε-Carboxymethyl-L-lysine and Nε-Carboxyethyl-L-lysine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, sodium cyanoborohydride, glyoxal, and methylglyoxal. Reaction conditions often involve specific pH levels, temperatures, and buffer systems to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various methylated derivatives and glycation end-products. These products are of significant interest due to their potential biological and industrial applications .
科学研究应用
4-Methyl-L-lysine has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Methyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the methylation of lysine residues in proteins, which can alter protein function, stability, and interactions. This methylation is catalyzed by lysine methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine to the lysine residue . The resulting methylated proteins can influence various cellular processes, including gene expression, signal transduction, and DNA repair .
相似化合物的比较
- Nε-Methyl-L-lysine
- Nε-Dimethyl-L-lysine
- Nε-Trimethyl-L-lysine
- Nε-Carboxymethyl-L-lysine
- Nε-Carboxyethyl-L-lysine
属性
CAS 编号 |
34200-94-7 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2-3-8)4-6(9)7(10)11/h5-6H,2-4,8-9H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI 键 |
NNIFTGRSDICEMZ-GDVGLLTNSA-N |
手性 SMILES |
CC(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


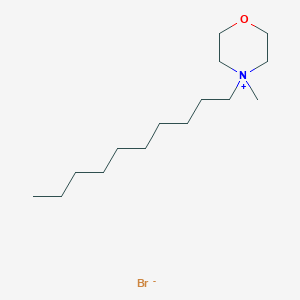
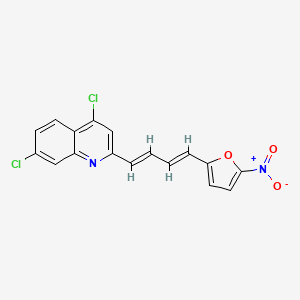
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
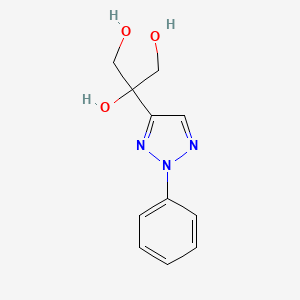
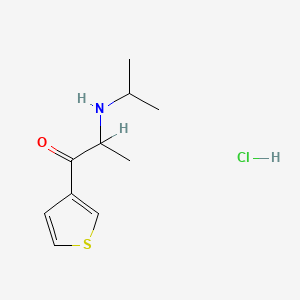
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
